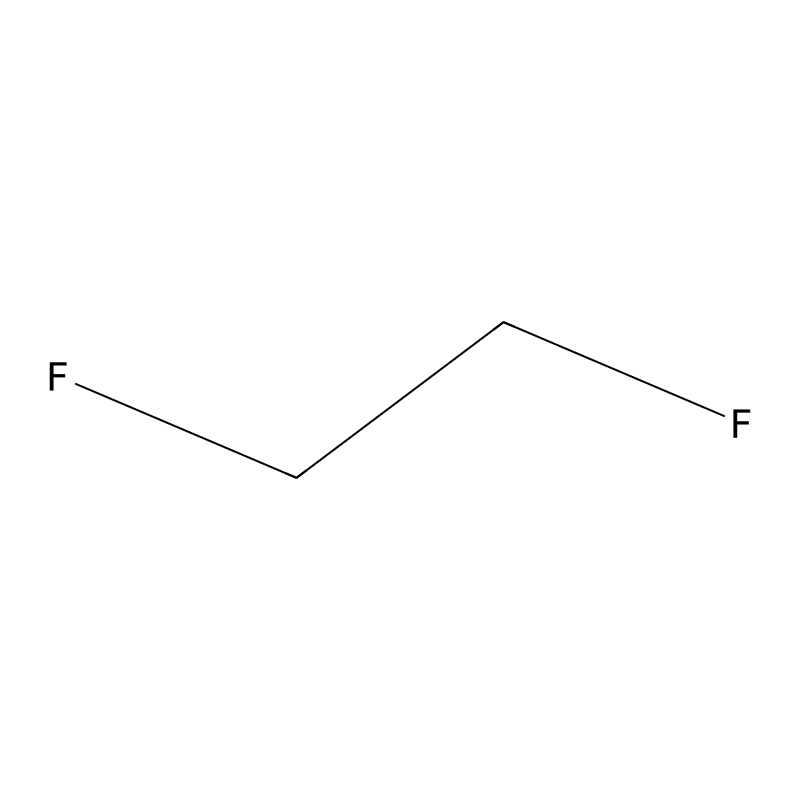1,2-Difluoroethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2.31X10+3 mg/L at 25 °C (est)
Canonical SMILES
1,2-Difluoroethane, with the chemical formula , is a saturated hydrofluorocarbon that contains two fluorine atoms attached to a two-carbon ethane backbone. It is an isomer of 1,1-difluoroethane and is commonly referred to by its HFC designation, HFC-152. The molecule exists in different conformations, predominantly in the gauche form when in gaseous state, while both gauche and trans forms are present in liquid state .
The compound has a critical temperature of 107.5 °C and exhibits unique properties due to hyperconjugation effects, which influence its stability and conformation preferences .
1,2-Difluoroethane is not typically involved in biological processes and does not have a known mechanism of action within living organisms.
- Toxicity: Limited data available on the specific toxicity of 1,2-difluoroethane. However, due to its similarities to other HFCs, it may be an asphyxiant by displacing oxygen in the lungs at high concentrations [].
- Flammability: 1,2-difluoroethane is not flammable but can decompose in a fire to produce toxic fumes including hydrogen fluoride [].
Unlike ethane (H3C-CH3), which adopts a staggered conformation due to steric repulsion between the hydrogen atoms, 1,2-Difluoroethane exhibits a preference for a gauche conformation, where the two fluorine atoms are rotated approximately 60 degrees around the C-C bond. Researchers use computational methods to investigate the relative contributions of various factors, such as hyperconjugation and steric interactions, to this conformational preference. These studies help refine our understanding of the interplay between electronic structure and molecular shape [1].
Here, [1] refers to the following source:
In environmental contexts, 1,2-difluoroethane degrades in the atmosphere through reactions with hydroxyl radicals and oxygen, leading to the formation of various peroxy radicals .
The biological activity of 1,2-difluoroethane is characterized by its toxicity. Inhalation can lead to severe health effects due to its high density and potential to displace oxygen in the lungs. Animal studies have shown that exposure can result in the conversion of the compound into fluoroacetate and subsequently fluorocitrate, both of which are toxic . The compound has been reported to cause cardiac arrhythmias and other serious health issues upon inhalation at significant concentrations .
1,2-Difluoroethane can be synthesized through several methods:
- Fluorination of Ethylene: Ethylene reacts explosively with fluorine gas under controlled conditions to produce 1,2-difluoroethane alongside vinyl fluoride.
- Halogen Exchange Reactions: Reacting 1,2-dichloroethane with potassium fluoride can yield 1,2-difluoroethane through halogen exchange .
These methods highlight the compound's reactivity and the necessity for careful handling during synthesis.
The primary applications of 1,2-difluoroethane include:
- Refrigerants: It accounts for approximately 39% of its use.
- Foam Blowing Agents: Used in manufacturing foams (17%).
- Solvents: Employed in various cleaning processes (14%).
- Fluoropolymers: Acts as a precursor in polymer production (14%).
- Sterilant Gas: Utilized in sterilization processes (2%).
- Aerosol Propellants: Serves as a propellant in aerosol products (2%) .
Studies have shown that 1,2-difluoroethane interacts significantly with biological systems. Its inhalation leads to alterations in cardiac function due to increased sensitivity of myocardial tissue to catecholamines. Furthermore, it has been implicated in displacing oxygen in confined spaces, posing severe risks .
Research indicates that interactions with cytochrome P450 enzymes facilitate its metabolic conversion into more toxic derivatives like fluoroacetate .
Several compounds share structural similarities with 1,2-difluoroethane. Here are some comparisons:
| Compound | Formula | Key Features |
|---|---|---|
| 1,1-Difluoroethane | One fluorine on each carbon; less toxic than 1,2-difluoroethane. | |
| Vinyl Fluoride | Contains a double bond; used in polymer production. | |
| Trichloroethylene | Halogenated solvent; more hazardous than difluorinated compounds. | |
| Perfluoroethane | Fully fluorinated; inert but potent greenhouse gas. |
Uniqueness of 1,2-Difluoroethane: Unlike its counterparts, 1,2-difluoroethane exhibits significant toxicity upon inhalation and has specific applications as a refrigerant and foam-blowing agent due to its favorable thermodynamic properties.
Color/Form
XLogP3
Boiling Point
26 °C
Density
LogP
UNII
GHS Hazard Statements
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
616 mm Hg at 25 °C /from experimentally-derived coefficients/
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Methods of Manufacturing
Analytic Laboratory Methods
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
Clinical Laboratory Methods
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/








